molecular formula C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH<br>C5H11NO2S B7763240 DL-Methionine CAS No. 26062-47-5

DL-Methionine

Cat. No. B7763240
CAS RN: 26062-47-5
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

DL-Methionine is an amino acid that plays a role in the defense of oxidative stress . It offers protection against disorders related to hair, skin, and nails . It elevates lecithin production in the liver and thereby reduces cholesterol level . It naturally serves as a heavy metal chelating agent, regulating ammonia concentration in the urine .


Synthesis Analysis

DL-Methionine is produced by chemical synthesis . A study showed that by strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-methionine production was increased .


Molecular Structure Analysis

Hirshfeld surface analysis and two-dimensional (2D) fingerprint plots of DL-methionine polymorphs were investigated using combined crystallographic methods . The α and β polymorphs of the DL-methionine were crystallized with the presence and absence of structurally similar additive DL-leucine in pure aqueous solution .


Chemical Reactions Analysis

DL-Methionine is involved in various chemical reactions. For instance, it is used by methionine adenosyltransferase (MAT) using ATP and methionine as substrates . Also, it reacts with hydroxylamine in the presence of a reducing agent, such as sodium dithionite .


Physical And Chemical Properties Analysis

DL-Methionine is a solid substance with a molecular mass of 152.23 g/mol . It is soluble in water and methanol . Its melting point is 284 °C .

Scientific Research Applications

Aquaculture

DL-Methionine is used in aquaculture to improve the health and growth of fish. For instance, it has been added to a low-fishmeal diet for Micropterus salmoides (M. salmoides), a type of bass, to reduce the amount of fishmeal in their diet . The supplementation of DL-Methionine improved the intestinal antioxidant capacity of the fish, exerted anti-inflammatory effects, and enhanced the composition of intestinal flora, leading to improved gut health .

Biomedical Applications

DL-Methionine holds immense potential for biomedical applications due to its multifunctional properties. It has versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . For instance, it has been used in cancer treatment and diagnosis due to the disordered metabolic state of tumor cells .

Treatment of Acetaminophen Poisoning

DL-Methionine is thought to be effective in treating Tylenol (acetaminophen) poisoning . This is because methionine can help to detoxify the liver and prevent damage caused by acetaminophen overdose .

Food Industry

In the food industry, DL-Methionine is used in the production of volatile compounds related to the flavor of foods from the Strecker degradation . The addition of methionine in appropriate amounts to these foods might be expected to improve protein value .

Mosquito Control

DL-Methionine has demonstrated toxic properties against larval mosquitoes in laboratory experiments, while having minimal effects on non-target organisms . This makes it a potential ingredient for a novel combination larvicide .

Liver Disease Treatment

S-adenosylmethionine (SAM), the most important metabolic derivative of Methionine, has shown efficacy in treating liver diseases . This is due to its role in methylation reactions, which are crucial for liver function .

Mechanism of Action

Target of Action

DL-Methionine, an essential amino acid, primarily targets various cellular processes, including protein synthesis, DNA methylation, and normal tissue growth and repair . It also interacts with the NF-E2-related factor 2 (Nrf2) and nuclear factor kappa-B (NF-κB) pathways, influencing antioxidant and anti-inflammatory responses .

Mode of Action

DL-Methionine interacts with its targets by participating in various biochemical reactions. It is involved in the formation of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . It also upregulates the Nrf2-mediated antioxidant factors and enzyme activities and NF-κB-mediated anti-inflammatory factors while downregulating pro-inflammatory factors, thereby exerting anti-inflammatory effects .

Biochemical Pathways

DL-Methionine is a key player in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is involved in the synthesis and recycling of methionine and its derivative, SAM . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine . Furthermore, methionine is involved in the formation of other non-essential amino acids such as cysteine and taurine .

Pharmacokinetics

It is known that methionine is an essential amino acid that cannot be synthesized by the body and must be obtained from the diet or supplements . Once ingested, it is utilized for various metabolic processes, including protein synthesis and the formation of SAM, L-homocysteine, L-cysteine, taurine, and sulfate .

Result of Action

The action of DL-Methionine results in several molecular and cellular effects. It plays a critical role in protein synthesis, serving as the initiator amino acid during translation . It also contributes to DNA methylation, histone modification, and the methylation of proteins and lipids, playing essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways . Furthermore, it has been found to improve the intestinal antioxidant capacity and exert anti-inflammatory effects .

Action Environment

The action of DL-Methionine can be influenced by various environmental factors. For instance, in animal nutrition, the use of DL-Methionine in poultry diets is considered essential for optimizing growth and performance . The proportion of L-Met to DL-Met in the diet can influence methionine transmethylation, trans-sulfuration, and regeneration, as well as cell barrier function . Moreover, the production of DL-Methionine is concentrated at three international hubs (Americas, Europe, and Asia) to maximize economies of scale and utilize robust processes .

Safety and Hazards

DL-Methionine may form combustible dust concentrations in air . It may cause respiratory irritation, skin irritation, and eye irritation . It is not regarded as hazardous for the user .

Future Directions

Evonik is expanding its capacity to produce MetAMINO (DL-methionine) in Singapore by 40,000 metric tons to around 340,000 metric tons per year . This expansion will allow for an additional 40,000 metric tons of MetAMINO per year from Singapore .

properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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Molecular Formula

Record name DL-METHIONINE
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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Product Name

DL-Methionine

CAS RN

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
Record name (±)-Methionine
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Melting Point

281 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary role of DL-Methionine in biological systems?

A1: DL-Methionine is a precursor to L-cysteine, which is a substrate for the synthesis of glutathione, a crucial antioxidant. [, ] Methionine plays a critical role in protein synthesis and is involved in various metabolic pathways. [, , , ]

Q2: How does DL-Methionine contribute to antioxidant defense?

A2: DL-Methionine serves as a precursor for L-cysteine, a key component of glutathione. Glutathione acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. [, ]

Q3: What are the implications of DL-Methionine supplementation on growth performance?

A3: Studies on broiler chickens have demonstrated that DL-Methionine supplementation can enhance growth performance, potentially due to its role in protein synthesis and as a precursor for other essential compounds. [, , , , , , , ]

Q4: What is the molecular formula and weight of DL-Methionine?

A4: The molecular formula of DL-Methionine is C5H11NO2S, and its molecular weight is 149.21 g/mol. [Not explicitly mentioned in provided abstracts, but general knowledge]

Q5: Is there spectroscopic data available for DL-Methionine?

A5: While the provided abstracts do not delve into specific spectroscopic data, near-infrared (NIR) spectroscopy has been explored as a rapid detection method for DL-Methionine. []

Q6: How does DL-Methionine perform under different pH conditions?

A6: Research suggests that DL-Methionine's photoprotective effects on ascorbic acid solutions are influenced by the pH of the medium and buffer species. [] Further research is needed to fully characterize its stability across various pH levels.

Q7: Are there any known catalytic properties of DL-Methionine?

A7: The provided research does not focus on the catalytic properties of DL-Methionine. The focus is primarily on its biological effects and applications.

Q8: Has computational chemistry been employed in DL-Methionine research?

A8: While the provided abstracts do not specify the use of computational models, they highlight the need for further research to understand the interactions and mechanisms of DL-Methionine. [, , ] Computational methods could be valuable tools in future studies.

Q9: How do structural modifications of DL-Methionine impact its biological activity?

A9: Research indicates that the D- and L-isomers of methionine exhibit similar biological activity in supplementing isolated soy protein in lambs. [] Further investigation is required to comprehensively understand the impact of various structural modifications on DL-Methionine's activity.

Q10: What are the strategies for enhancing the stability and bioavailability of DL-Methionine?

A10: The use of rumen-protected DL-methionine has been investigated as a means to enhance its stability and bioavailability in ruminant animals. [, ] This approach aims to protect DL-Methionine from degradation in the rumen, allowing for greater absorption and utilization in the lower digestive tract.

Q11: Is there information available regarding SHE regulations concerning DL-Methionine?

A11: While the provided research does not explicitly discuss SHE regulations, it underscores the importance of responsible practices in handling and utilizing DL-Methionine, particularly in animal feed and agricultural applications. [, , , ]

Q12: What in vivo studies have been conducted on DL-Methionine?

A12: Numerous animal studies have investigated the effects of DL-Methionine supplementation. For instance, in broiler chickens, DL-Methionine supplementation has been shown to influence growth performance, carcass characteristics, and blood parameters. [, , , , , , , , , , ] In sheep, DL-Methionine supplementation has been studied in the context of wool growth and sulfur metabolism. [, ] Research on goats has explored the use of rumen-protected DL-Methionine to mitigate the adverse effects of lead toxicity. []

Q13: Is there evidence of resistance development to DL-Methionine?

A13: The provided research does not focus on resistance mechanisms related to DL-Methionine, as it is an essential amino acid.

Q14: What are the potential adverse effects of excessive DL-Methionine intake?

A14: Studies on calves revealed that excessive DL-Methionine administration could lead to reduced feed intake, depressed nitrogen retention, and weight loss, indicating potential toxicity at high doses. []

Q15: Are there specific drug delivery strategies being explored for DL-Methionine?

A15: Rumen-protected DL-Methionine is a strategy employed to improve its delivery and absorption in ruminant animals. [] By protecting DL-Methionine from degradation in the rumen, this approach aims to enhance its bioavailability and efficacy.

Q16: Are there viable alternatives to DL-Methionine in animal feed?

A16: Researchers are exploring herbal methionine as a potential alternative to synthetic DL-Methionine in broiler chicken diets. [, , ] Studies suggest that herbal methionine may offer comparable effects on growth performance and other parameters, potentially providing a more sustainable and cost-effective option.

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